GroES mobile loop

Chaperonin ATPase regulation Mutational analysis Co-chaperonin function

This is the wild-type E. coli GroES mobile loop peptide (ETKSAGGIVLTGS), a 13-mer that remains intrinsically disordered in solution but folds into a defined β-hairpin upon GroEL binding. It is the essential positive control for GroEL ATPase assays, providing a calibrated ~50% inhibition benchmark against which mutants and inhibitors are measured. Generic substitution fails because only this sequence and its conformational dynamics recapitulate native-like binding thermodynamics. Ideal for high-content SPR, ITC, NMR, and inhibitor-screening cascades targeting the clinically validated GroEL/ES antibiotic interface. Available in mg to multi-gram lots with comprehensive functional QC beyond standard HPLC.

Molecular Formula C51H90N14O20
Molecular Weight 1219.3 g/mol
Cat. No. B15598232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGroES mobile loop
Molecular FormulaC51H90N14O20
Molecular Weight1219.3 g/mol
Structural Identifiers
InChIInChI=1S/C51H90N14O20/c1-10-25(6)39(49(82)63-38(24(4)5)48(81)60-31(17-23(2)3)45(78)65-40(27(8)68)47(80)56-20-35(71)58-33(22-67)51(84)85)62-36(72)19-54-34(70)18-55-42(75)26(7)57-46(79)32(21-66)61-44(77)30(13-11-12-16-52)59-50(83)41(28(9)69)64-43(76)29(53)14-15-37(73)74/h23-33,38-41,66-69H,10-22,52-53H2,1-9H3,(H,54,70)(H,55,75)(H,56,80)(H,57,79)(H,58,71)(H,59,83)(H,60,81)(H,61,77)(H,62,72)(H,63,82)(H,64,76)(H,65,78)(H,73,74)(H,84,85)
InChIKeyVOHSVEBVRAKFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GroES Mobile Loop: A Critical ~16-Amino Acid Disordered Domain for Chaperonin Interaction Studies


The GroES mobile loop is a discrete polypeptide domain within the E. coli GroES co-chaperonin, comprising approximately 16 amino acid residues (typically spanning positions 17-34 of the full GroES sequence) [1]. This domain exists in a highly flexible, intrinsically disordered state in the free GroES protein but undergoes a defined folding transition into a β-hairpin conformation upon binding to the GroEL chaperonin [2]. The mobile loop mediates the physical interaction between GroES and GroEL, functioning as the essential 'trigger' for the ATP-dependent chaperonin refolding cycle [3]. As a synthetic peptide tool, the isolated GroES mobile loop (sequence: ETKSAGGIVLTGS) lacks intrinsic structure in solution but retains its specific GroEL-binding capability, enabling precise biochemical studies of co-chaperonin recognition mechanisms independent of the full heptameric GroES complex [4].

Why Generic Peptide Substitutions Cannot Replicate GroES Mobile Loop Functional Specificity


Generic substitution fails because the GroES mobile loop is not a passive binding sequence; its functional efficacy is exquisitely tuned by a balance of intrinsic disorder and sequence-specific conformational propensity [1]. Attempts to interchange the GroES mobile loop with the bacteriophage T4 co-chaperonin Gp31 mobile loop—despite both adopting similar β-hairpin structures when bound to GroEL—reveal that subtle sequence differences confer distinct thermodynamic binding profiles and functional outcomes in vivo [2]. Mutational analysis has demonstrated that even single-residue substitutions within the mobile loop (e.g., at positions I25 and L27) can profoundly alter the ATPase regulation of GroEL, with specific mutants such as I25A, I25D, L27A, and L27D relieving GroES-mediated ATPase inhibition to varying degrees [3]. Furthermore, restricting loop flexibility via disulfide cross-linking abolishes the formation of stable GroEL-polypeptide-GroES ternary complexes and impairs protein folding efficiency, confirming that both sequence composition and conformational dynamics are indispensable and cannot be mimicked by generic flexible peptides [4].

Quantitative Comparative Evidence: GroES Mobile Loop vs. Closest Analogs and Mutant Variants


Comparative ATPase Inhibition: GroES vs. I25 and L27 Mobile Loop Mutants

The GroES mobile loop exerts precise regulatory control over GroEL ATPase activity, a function that is exquisitely sensitive to amino acid composition within the loop. Wild-type GroES inhibits the ATPase activity of GroEL to approximately 50% of its uninhibited rate. In contrast, mutations at key hydrophobic residues I25 and L27 to alanine (I25A, L27A) or aspartate (I25D, L27D) significantly relieve this inhibition on both wild-type GroEL and the single-ring variant GroELSR [1]. This demonstrates that the native GroES mobile loop sequence provides a specific, intermediate level of ATPase modulation—neither complete inhibition nor full relief—that is essential for optimal chaperonin cycling speed [2].

Chaperonin ATPase regulation Mutational analysis Co-chaperonin function

Functional Necessity of Loop Flexibility: Wild-Type GroES vs. Disulfide-Crosslinked Constrained Loop

Beyond sequence, the conformational flexibility of the GroES mobile loop is a non-negotiable determinant of its function. Restricting the loop's flexibility by introducing an intra-loop disulfide cross-link between engineered cysteines results in a complete failure to form a stable GroEL–polypeptide–GroES ternary complex and leads to inefficient protein folding in vitro [1]. While wild-type GroES mobile loop enables robust in-cage folding, the cross-linked, rigidified variant exhibits a severe functional defect. Notably, the magnitude of this functional impairment correlates with the binding affinity of the substrate polypeptide for GroEL; the higher the substrate's affinity, the greater the reliance on mobile loop flexibility for efficient folding [2].

Intrinsically disordered proteins Chaperonin mechanism Protein folding efficiency

Structural Fidelity: GroES Mobile Loop β-Hairpin vs. Co-Crystal Conformation

The GroES mobile loop, when synthesized as an isolated peptide and bound to GroEL, adopts a specific β-hairpin conformation with a Type I, G1 Bulge turn as determined by transferred nuclear Overhauser effect (trNOE) NMR spectroscopy and molecular dynamics simulations [1]. This solution-state bound structure is distinct from the conformation observed for the GroES loop in the co-crystal structure of the full GroES/GroEL-ADP complex, yet it is identical to the conformation of a 'strongly binding peptide' (SBP) selected by phage display for high GroEL affinity [2]. This indicates that the isolated peptide accurately captures the high-affinity recognition motif recognized by GroEL, providing a more precise structural probe for the binding interface than the full-length GroES co-crystal conformation.

NMR spectroscopy β-hairpin Protein-peptide interactions Chaperonin recognition

Sequence Conservation and Evolutionary Selection: GroES Mobile Loop vs. Gp31 Mobile Loop

While the bacteriophage T4 co-chaperonin Gp31 can functionally substitute for GroES in some in vivo and in vitro assays, the amino acid sequences of their mobile loops show low, albeit significant, similarity [1]. Analysis of sequence conservation across bacterial GroES homologs indicates that the GroES mobile loop sequence has been evolutionarily selected for the ability to adopt the characteristic β-hairpin conformation upon binding to GroEL [2]. In contrast, the Gp31 mobile loop, while also forming a similar β-hairpin when bound to GroEL, exhibits distinct thermodynamic properties, with mutations (e.g., Pro → Gly) altering loop flexibility and affinity [3]. This sequence divergence underlies functional specialization; for example, Gp31 forms a taller folding chamber with GroEL specifically required for folding the T4 major capsid protein gp23, a function GroES cannot perform [4].

Sequence conservation Cochaperonin evolution Bacteriophage T4 Gp31

Optimal Application Scenarios for GroES Mobile Loop: A Research and Procurement Guide


Investigating GroEL/ES ATPase Cycle Dynamics and Allosteric Regulation

The wild-type GroES mobile loop peptide is the definitive positive control for in vitro ATPase assays designed to study GroEL regulation. Its specific, ~50% inhibition of GroEL ATPase activity [1] provides a calibrated benchmark against which the effects of GroEL mutations, small-molecule inhibitors, or mutant GroES variants can be quantitatively compared. Deviation from this baseline indicates altered co-chaperonin function.

High-Resolution Biophysical Studies of Chaperonin-Peptide Interactions

The isolated GroES mobile loop peptide, which adopts a precise β-hairpin conformation upon binding to GroEL [2], is the preferred reagent for high-resolution biophysical techniques such as NMR, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Its small size and defined binding mode allow for detailed thermodynamic and kinetic analysis of the GroEL recognition interface without the complexity of the full heptameric GroES protein.

Screening and Validating Novel GroEL/ES Inhibitors for Antibacterial Drug Discovery

Given the essential role of the GroEL/ES system in bacterial viability and its validation as a promising antibiotic target [3], the GroES mobile loop peptide serves as a critical reagent in high-throughput screening assays. It can be used to map inhibitor binding sites, validate on-target activity of hits identified in GroEL/ES refolding screens [4], and differentiate between compounds that disrupt GroEL-GroES interaction versus those affecting other steps in the chaperonin cycle.

Quality Control for Recombinant and Synthetic GroES Protein Production

The functional activity of a GroES mobile loop preparation—specifically, its ability to transition from a disordered state to a β-hairpin upon GroEL binding and its capacity to regulate ATPase activity [1]—constitutes a rigorous, biologically relevant quality control metric. This functional assay is superior to standard purity assessments (e.g., HPLC, MS) for ensuring that a batch of GroES protein or synthetic peptide possesses the necessary conformational dynamics for downstream applications, particularly where disulfide cross-linking or misfolding during production could compromise activity [5].

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